Urea, 1,1-bis(2-hydroxyethyl)-
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest in several studies. For instance, one-pot parallel synthesis of unsymmetrical aliphatic ureas was achieved using bis(2,2,2-trifluoroethyl) carbonate, which allowed for the creation of a diverse library of 96 ureas without the need for special conditions . Another study reported the synthesis of non-symmetrical bis-ureas through a selective reaction between aromatic amines and isocyanate functions, leading to compounds with potential for self-assembly and physical cross-linking of polymers . Additionally, the synthesis of specific urea derivatives, such as 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, was characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their function and potential applications. The study of 1,3-bis(p-hydroxyphenyl) urea through molecular docking revealed interactions with amino acid residues, suggesting a mechanism for its anti-inflammatory activity . Similarly, the structure of novel urea and bis-urea primaquine derivatives was designed to bridge primaquine with hydroxyl or halogen substituted benzene moieties, which showed promising biological activity and selectivity against certain cancer cell lines .
Chemical Reactions Analysis
The chemical reactions involving urea derivatives are diverse and can lead to various biological activities. For example, primaquine derivatives with urea or bis-urea functionalities were synthesized and evaluated for antiproliferative, antioxidant, and antimicrobial activities, demonstrating significant effects against breast carcinoma and other cancer cell lines . The ability to selectively synthesize non-symmetrical bis-ureas also highlights the versatility of chemical reactions that can be employed to obtain desired urea derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. The self-assembly of bis-ureas and their ability to form supramolecular polymers contribute to their visco-elastic properties, which are important for applications in materials science . The solubility and association properties of bis-ureas grafted onto polydimethylsiloxanes indicate their potential for creating physically cross-linked polymers . Furthermore, the synthesis of novel biodegradable poly(ester urethane)s and poly(ester urea)s based on bis(L-phenylalanine) α,ω-alkylene diesters showcases the development of bioanalogous polymers with specific hydrolysis properties .
Scientific Research Applications
Modification of Polymers
Urea derivatives, such as tetrakis(hydroxyethyl)-substituted ureas, have been used to modify epoxy and urethane polymers, enhancing their performance. Studies indicate that ureas derived from hexane-1,6-diyl diisocyanate are effective modifiers due to their low melting points and compatibility with epoxy and urethane oligomers (Ignat’ev et al., 2015).
Interaction with DNA
Research has shown that certain bis-ureas, such as 1,3-bis(2-hydroxy-benzylidene)-urea, can bind to DNA in an intercalative mode. This interaction has been studied using various spectroscopic techniques and computational simulations (Ajloo et al., 2015).
Inhibition of Translation Initiation
Symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, demonstrating the potential to inhibit cancer cell proliferation. Optimization of these compounds has improved solubility while preserving biological activity (Denoyelle et al., 2012).
Production of Polyurethane Foams
N,N′-Bis(2-hydroxyethyl)urea has been used to synthesize polyols with good thermal stability and suitable properties for producing foamed polyurethanes. These foams exhibit enhanced thermal stability (Zarzyka-Niemiec, 2009).
Anti-inflammatory Applications
A study on 1,3-bis(p-hydroxyphenyl) urea indicates its potential as an anti-inflammatory agent with low toxicity. This compound interacts with COX-1 and TNF-α, demonstrating potential therapeutic applications (Harahap et al., 2021).
Self-Organized Organogels
Urea functionalities have been used to direct the formation of organogels with applications in photopolymerization. These organogels can form supramolecular assemblies and have potential in fabricating nanofibers (Dautel et al., 2006).
Dental Composites
Modified urethane/urea methacrylates have been synthesized for use in dental composites. These compounds show potential in improving the properties of dental materials, including reduced polymerization shrinkage and enhanced mechanical strength (Buruiană et al., 2012).
Self-Healing Elastomers
Bis(4-aminophenyl) disulfide, a dynamic crosslinker, has been utilized in the design of self-healing poly(urea–urethane) elastomers. These materials can heal efficiently at room temperature without external intervention, demonstrating the potential for smart material applications (Rekondo et al., 2014).
Safety and Hazards
Safety data for “Urea, 1,1-bis(2-hydroxyethyl)-” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1,1-bis(2-hydroxyethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-5(10)7(1-3-8)2-4-9/h8-9H,1-4H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMXKMPREFOYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177841 | |
Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1,1-bis(2-hydroxyethyl)- | |
CAS RN |
23270-55-5 | |
Record name | N,N-Bis-(2-Hydroxyethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23270-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis-(2-hydroxyethyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023270555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159060 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Urea, 1,1-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(2-hydroxyethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-BIS-(2-HYDROXYETHYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SG99BKT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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